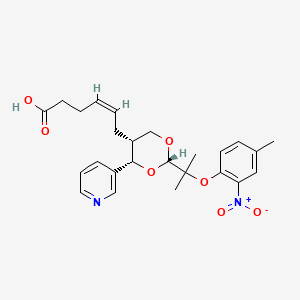

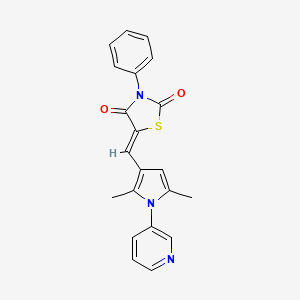

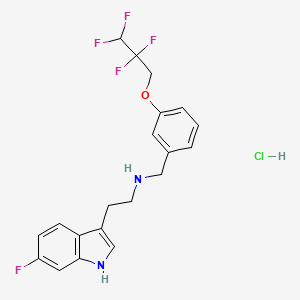

![molecular formula C20H12Cl4N2O2 B1674429 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide CAS No. 548779-60-8](/img/structure/B1674429.png)

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide

Overview

Description

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide is a chemical compound with potential applications in scientific research. It is a potent smo antagonist and inhibits hedgehog signaling .

Synthesis Analysis

While specific synthesis methods for 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide were not found, similar compounds have been synthesized and analyzed . For instance, the synthesis of dichlorobenzamide derivatives has been reported, with the elemental analysis and NMR spectra provided .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide, such as melting point, boiling point, and density, were not found in the search results .Scientific Research Applications

Synthesis and Biological Activity Evaluation

Catalysis and Microwave Irradiations : The synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives was achieved using Keggin heteropolyacids as an environmentally benign catalyst under solvent-free conditions and microwave irradiations. These derivatives exhibited significant antibacterial and antifungal activities (Ighilahriz-Boubchir et al., 2017).

Antimicrobial Activities : New derivatives of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, displaying good antimicrobial activities, with certain compounds showing higher potency than standard drugs (Patel & Shaikh, 2011).

Anti-inflammatory and Antiproliferative Agents : Fused pyrimidine derivatives synthesized from 2-amino-5-chlorobenzoic acid and benzoyl chloride demonstrated significant anti-inflammatory, antiproliferative, and antimicrobial activities. These derivatives offer potential as therapeutic agents against various diseases (Vachala, Srinivasan, & Prakash, 2011).

Anticancer Evaluation : The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed potent cytotoxic activity against human cancer cell lines. These compounds induced apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Antibiofilm Properties : New thiourea derivatives exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm formation capabilities. This research demonstrates the potential of these compounds as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Future Directions

The future directions for the research and application of 2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide are not explicitly mentioned in the search results. Given its potential as a smo antagonist and inhibitor of hedgehog signaling , it may have potential applications in scientific research and possibly in therapeutic contexts.

Mechanism of Action

Target of Action

IHR-1 is primarily known as a Smo antagonist . Smo, or Smoothened, is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

Mode of Action

As a Smo antagonist, IHR-1 interacts with the Smo protein, blocking its function . This interaction inhibits the Hedgehog signaling pathway, preventing the transmission of signals that would otherwise promote cell growth and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by IHR-1 is the Hedgehog signaling pathway . By inhibiting the Smo protein, IHR-1 disrupts this pathway, potentially affecting various downstream effects related to cell growth and differentiation .

Pharmacokinetics

It’s known that ihr-1 is acell membrane impermeable compound , which may influence its bioavailability and distribution within the body.

Result of Action

The inhibition of the Hedgehog signaling pathway by IHR-1 can lead to a variety of molecular and cellular effects. These effects largely depend on the specific context of the cells and tissues in which the compound is active. For instance, in scenarios where the Hedgehog pathway promotes the growth of cancer cells, the action of IHR-1 could potentially suppress tumor growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of IHR-1. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with the Smo protein . .

properties

IUPAC Name |

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(1,4-phenylene)bis(2,5-dichlorobenzamide) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

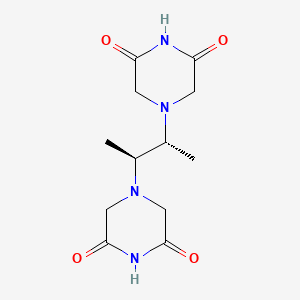

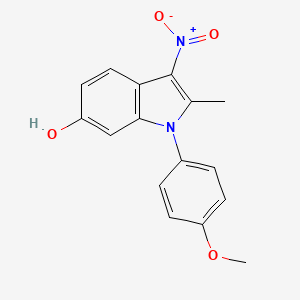

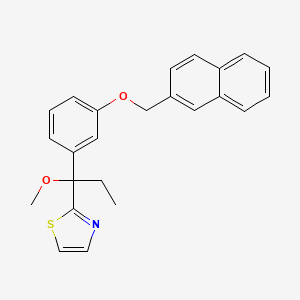

![(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1674352.png)